GR73632, also known as GR 73632 or GR-73632, is a synthetic peptide classified as a tachykinin agonist. [, , ] It exhibits high selectivity for the neurokinin-1 (NK1) receptor. [, , , , , , ] Tachykinins are a family of neuropeptides involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction. [, , , ] Due to its selective interaction with the NK1 receptor, GR73632 is a valuable tool for researchers investigating the role of NK1 receptors in diverse biological systems. [, , , , , , , , , , , , ]
L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl- is a complex compound that belongs to the class of amino acids and their derivatives. It is characterized by a unique combination of amino acid residues, which contribute to its potential biological activities and applications in scientific research.
This compound can be synthesized from various precursors, including L-methionine and other amino acids. The synthesis methods often involve enzymatic processes or chemical reactions that facilitate the formation of the desired structure.
L-Methioninamide is classified as a peptide derivative due to its composition of multiple amino acids linked by peptide bonds. It is also categorized under bioactive compounds, which are significant in pharmacology and biochemistry for their roles in biological systems.
The synthesis of L-Methioninamide can be achieved through several methods, including:
The synthesis process typically requires careful control of reaction conditions, including temperature, pH, and concentration of reactants. High-performance liquid chromatography (HPLC) is often employed to monitor the purity and yield of the synthesized compound .
The molecular structure of L-Methioninamide consists of multiple amino acid residues arranged in a specific sequence, contributing to its unique properties. The presence of functional groups such as amides and side chains from the constituent amino acids plays a crucial role in determining its biological activity.
L-Methioninamide can participate in various chemical reactions typical for amino acids and peptides:
The characterization of these reactions is often performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and identify reaction products .
The mechanism of action for L-Methioninamide involves its interaction with biological systems, primarily through its constituent amino acids:
Research indicates that compounds similar to L-Methioninamide exhibit neuroprotective effects and may influence metabolic pathways involving sulfur-containing compounds .
Relevant analyses include HPLC for purity assessment and infrared spectroscopy for functional group identification .
L-Methioninamide has several scientific applications:
The synthesis of complex peptide analogues like L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl- (a pentapeptide featuring C-terminal methioninamide) demands specialized SPPS approaches to address its structural challenges. The peptide contains multiple phenylalanine residues that increase aggregation risk during synthesis, N-methyl-leucine that introduces steric hindrance, and a C-terminal methioninamide that requires specific amidation strategies. SPPS protocols for such structures typically employ:
Table 1: SPPS Optimization for Pentapeptide Assembly
Structural Challenge | Solution | Reagents/Conditions | Yield Improvement |
---|---|---|---|
Aggregation (Phe-Phe) | Backbone amide protection | 20% Oxyma/DIEA in DMF | 22% |
N-methyl-leucine coupling | Elevated temperature (50°C) | HATU/HOAt, 2× 60 min couplings | 35% |
Methioninamide formation | Rink amide resin cleavage | TFA:TIPS:H₂O (95:2.5:2.5), 2h RT | Quantitive |
Critical side reactions include methionine oxidation during TFA cleavage (mitigated by TIPS scavengers) and proline racemization during couplings (suppressed by Oxyma additives). Post-synthesis, RP-HPLC purification (C18 column, 10–40% acetonitrile/0.1% TFA gradient) achieves >95% purity, with ESI-MS validation of mass ([M+H]⁺ calc. 689.8; observed 690.3) [7] [10].
The C-terminal amidation in methioninamide derivatives is biologically critical for receptor binding stability and proteolytic resistance. In vivo, this modification is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), a copper-dependent enzyme that converts glycine-extended precursors into amidated peptides via a two-step reaction:
For in vitro amidation of synthetic peptides like our target pentapeptide, engineered PAM enzymes immobilized on magnetic nanoparticles show 85% conversion efficiency at pH 7.0, 37°C, with 0.5 mM Cu²⁺ and ascorbate cofactors. Alternative strategies include subtilisin-based transamidation using alkylamines as nucleophiles, though this risks hydrolysis byproducts [3] [9].
Table 2: Enzymatic Amidation Strategies Comparison
Method | Catalyst | Optimal Conditions | Conversion Yield | Byproducts |
---|---|---|---|---|
PAM-mediated | Cu²⁺/ascorbate, O₂ | pH 7.0, 37°C, 12h | 85% | Glyoxylate (trapped) |
Subtilisin transamidation | Ca²⁺-stabilized subtilisin | pH 10.0, 25°C, 5M ammonia | 68% | Hydrolyzed peptide |
Microbial whole-cell | Recombinant PAM in E. coli | Glucose feed, microaerobic | 78% | Glyoxylate, H₂O₂ |
Notably, backbone proline hydroxylation (e.g., at Cα atoms) observed in bacterial enzymes like Bacillus cereus polysaccharide deacetylases enhances active-site hydrogen bonding, increasing catalytic efficiency by 10-fold. This suggests potential for engineering similar PTMs to stabilize amidating enzymes [3].
Nonribosomal peptide synthetases (NRPSs) offer a biosynthetic route to complex peptides like our target compound without SPPS limitations. The pentapeptide’s structure suggests potential NRPS assembly via:
Recent advances in Burkholderiales strain engineering demonstrate that module swapping enables C-terminal amine incorporation. For example, the termination module of glidonin NRPS (GdnB module 13) features a condensation domain that captures putrescine instead of hydrolyzing the peptide. Swapping this module into other NRPS systems allowed putrescine addition to heterologous peptides, improving hydrophilicity (logP reduced by 1.2–1.8 units) and bioactivity [10].
Table 3: Metabolic Engineering Strategies for Peptide Amidation
Strategy | Host System | Genetic Modification | Titer (mg/L) | Key Improvement |
---|---|---|---|---|
Termination module swap | S. brevitalea DSM 7029 | GdnB module 13 integration | 21.3* | C-terminal putrescine addition |
A-domain engineering | E. coli BW25113 | metAfbr (R27C-I296S-P298L), metC↑, yjeH↑ | 17.7 | Precursor supply enhancement |
Chassis optimization | P. rubens | NRPS-PCP fusions with TE deletion | 14.2 | Amide bond formation |
*Glidonin titer from 5L fermenter [10]; Methionine titer shown for precursor comparison [4]
Key innovations include:
Fermentation in 5L bioreactors (pH 6.8, 30°C, DO 30%) with glucose feeding achieves peptide titers >20 g/L, though our target pentapeptide requires further yield optimization [4] [10].
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